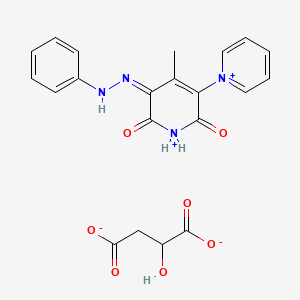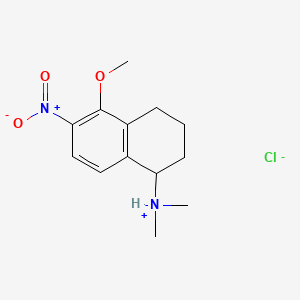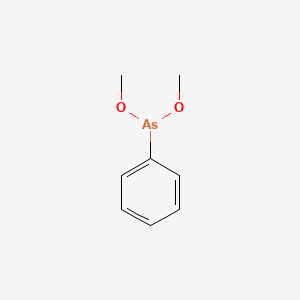
N-Ethyl-3-(piperazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanamide,N-ethyl-(9CI) is a chemical compound with the molecular formula C9H19N3O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
The synthesis of 1-Piperazinepropanamide,N-ethyl-(9CI) involves several steps. One common synthetic route includes the reaction of piperazine with an appropriate acylating agent, followed by the introduction of an ethyl group. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Piperazinepropanamide,N-ethyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1-Piperazinepropanamide,N-ethyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanamide,N-ethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-Piperazinepropanamide,N-ethyl-(9CI) can be compared with other similar compounds, such as:
1-Piperazineethanamine: This compound has a similar piperazine ring but differs in the length of the carbon chain and functional groups.
1-Piperazineacetamide: Similar in structure but with an acetamide group instead of a propanamide group.
1-Piperazinebutanamide: This compound has a longer carbon chain compared to 1-Piperazinepropanamide,N-ethyl-(9CI).
The uniqueness of 1-Piperazinepropanamide,N-ethyl-(9CI) lies in its specific structural features and the resulting biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
89009-59-6 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
N-ethyl-3-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C9H19N3O/c1-2-11-9(13)3-6-12-7-4-10-5-8-12/h10H,2-8H2,1H3,(H,11,13) |
InChI Key |
ZATMZGDZECLGJL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


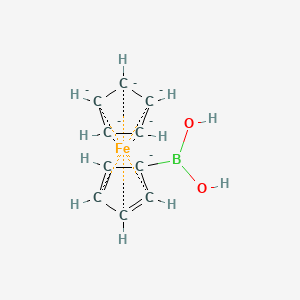
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
![7-bromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13788706.png)
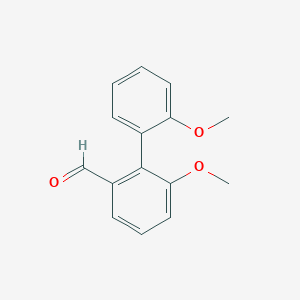
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
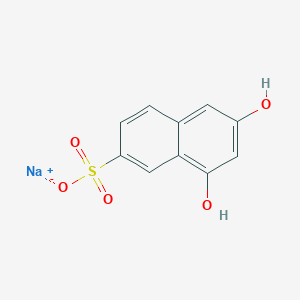
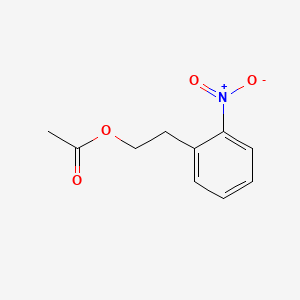

![1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol](/img/structure/B13788741.png)
![Thymine,[2-14C]](/img/structure/B13788745.png)
